molecular formula C16H20BrN3OS B2738167 1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one CAS No. 897474-01-0

1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one

Cat. No.: B2738167
CAS No.: 897474-01-0
M. Wt: 382.32
InChI Key: MLLXHQHZOGOBQS-UHFFFAOYSA-N
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Description

The compound “1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one” is a chemical compound that contains a benzothiazole ring structure . The benzothiazole scaffold has been identified as a new anti-mycobacterial chemotype .

Scientific Research Applications

Synthesis of Anticancer Agents

Compounds related to 1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one have been synthesized and evaluated for their potential anticancer activity. For instance, amino- and sulfanyl-derivatives of benzoquinazolinones have shown significant anticancer activity in biological screening against HT29 and HCT116 cell lines. Such compounds are synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions, highlighting the relevance of bromobenzoquinazolinones in medicinal chemistry (Nowak et al., 2015).

Antimicrobial and Antifungal Applications

Piperazine derivatives, including structures similar to the query compound, have been explored for their antimicrobial and antifungal properties. A synthesis approach involving the intermediate 3 led to piperazine analogs that displayed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and fungal strains including Candida albicans, Aspergillus niger, showcasing the potential of such compounds in addressing antimicrobial resistance (Suryavanshi & Rathore, 2017).

Development of Antioxidant Agents

Research has also extended to the synthesis of hybrid molecules containing structures akin to the query compound for evaluating their antioxidant activity. For example, derivatives of piperazine have been formulated and assessed using bioassays like DPPH and ABTS, revealing compounds with excellent free radical scavenging efficacies. This indicates the chemical's utility in developing antioxidant agents that could mitigate oxidative stress-related diseases (Mistry et al., 2016).

Structural Analysis and Molecular Docking

The compound's related structures have been utilized in structural analysis and molecular docking studies to explore their binding affinities towards various biological targets. Such studies aid in understanding the molecular basis of the compound's potential therapeutic effects and guide the design of more potent derivatives for various applications, including anticancer and antimicrobial activities (Lv et al., 2019).

Properties

IUPAC Name

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3OS/c1-2-3-4-15(21)19-7-9-20(10-8-19)16-18-13-6-5-12(17)11-14(13)22-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLXHQHZOGOBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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